Romifidine-d4 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

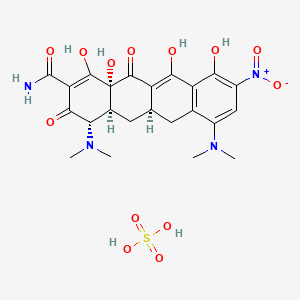

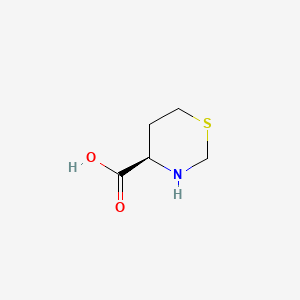

Romifidine-d4 Hydrochloride is the deuterium labeled form of Romifidine Hydrochloride . It is a stable isotope where heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . It is used in veterinary medicine as a sedative primarily in large animals, most frequently horses .

Molecular Structure Analysis

Romifidine-d4 Hydrochloride has a molecular formula of C9H6D4BrClFN3 . The exact structure is not provided in the sources I found.Physical And Chemical Properties Analysis

Romifidine-d4 Hydrochloride has a molecular formula of C9H6D4BrClFN3 . The exact physical and chemical properties are not provided in the sources I found.Wissenschaftliche Forschungsanwendungen

Veterinary Medicine: Sedation and Analgesia

Summary of Application

Romifidine Hydrochloride is an analytical reference standard categorized as a sedative and analgesic . It has antinociceptive (pain-blocking) and sedative activities, particularly in donkeys . Formulations containing Romifidine have been used as veterinary sedatives .

Methods of Application

Romifidine is typically administered via injection for sedation and analgesia in veterinary medicine. The specific dosage and administration method may vary depending on the animal’s size, health status, and the specific procedure for which sedation is required.

Results or Outcomes

The use of Romifidine results in sedation and analgesia, making it useful for procedures that may cause discomfort or stress for the animal. It’s particularly noted for its effectiveness in donkeys .

Veterinary Medicine: Magnetic Resonance Imaging (MRI) in Horses

Summary of Application

Romifidine, in combination with Morphine, has been used for standing Magnetic Resonance Imaging (MRI) in horses . During the procedure, the complete immobility of the horse is crucial to avoid the acquisition of poor-quality and non-diagnostic images .

Methods of Application

A constant rate infusion of Romifidine, combined with a single bolus of Morphine, is used to induce a balanced and stable level of sedation and analgesia during the MRI procedure . This helps to avoid patient motion and the risk of motion artifacts .

Results or Outcomes

The study aimed to determine the most appropriate sedation protocol for a standing MRI examination in horses. It compared continuous rate infusions (CRIs) of Detomidine and Romifidine combined with a single bolus of Morphine .

Forensic Chemistry & Toxicology

Summary of Application

Romifidine Hydrochloride is used as an analytical reference standard in the field of forensic chemistry and toxicology . It is used in the identification and quantification of substances within a given sample.

Methods of Application

In forensic toxicology, Romifidine Hydrochloride can be detected and quantified in biological specimens such as blood or urine through techniques like gas chromatography-mass spectrometry (GC-MS).

Results or Outcomes

The use of Romifidine Hydrochloride as an analytical reference standard aids in the accurate identification and quantification of substances, contributing to the reliability and validity of forensic toxicology results .

α2-Adrenergic Receptor Agonists

Summary of Application

Romifidine Hydrochloride is categorized as an α2-adrenergic receptor agonist . These receptors are part of the sympathetic nervous system and play a role in the regulation of various physiological functions.

Methods of Application

In research, Romifidine Hydrochloride can be used to study the effects of α2-adrenergic receptor activation on various physiological processes, such as pain perception, sedation, and vasoconstriction.

Results or Outcomes

The use of Romifidine Hydrochloride in this context can contribute to a better understanding of the role and function of α2-adrenergic receptors in the body .

Mass Spectrometry

Summary of Application

Romifidine Hydrochloride is used as an analytical reference standard in the field of mass spectrometry . It is used in the identification and quantification of substances within a given sample.

Methods of Application

In mass spectrometry, Romifidine Hydrochloride can be detected and quantified in biological specimens such as blood or urine through techniques like gas chromatography-mass spectrometry (GC-MS).

Results or Outcomes

The use of Romifidine Hydrochloride as an analytical reference standard aids in the accurate identification and quantification of substances, contributing to the reliability and validity of mass spectrometry results .

Sedatives & Muscle Relaxers

Summary of Application

Romifidine Hydrochloride is categorized as a sedative and muscle relaxer . These drugs are used to reduce tension and anxiety and induce relaxation.

Methods of Application

In research, Romifidine Hydrochloride can be used to study the effects of sedatives and muscle relaxers on various physiological processes, such as pain perception, sedation, and muscle relaxation.

Results or Outcomes

The use of Romifidine Hydrochloride in this context can contribute to a better understanding of the role and function of sedatives and muscle relaxers in the body .

Eigenschaften

CAS-Nummer |

1329834-57-2 |

|---|---|

Produktname |

Romifidine-d4 Hydrochloride |

Molekularformel |

C9H10BrClFN3 |

Molekulargewicht |

298.577 |

IUPAC-Name |

N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine;hydrochloride |

InChI |

InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; |

InChI-Schlüssel |

SDXVSIWCVTYYQN-HGFPCDIYSA-N |

SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl |

Synonyme |

N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride; STH 2130Cl; Sedivet; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone](/img/structure/B589274.png)

![(2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate](/img/structure/B589278.png)